molecular formula C19H17NO2 B2426453 (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide CAS No. 887346-73-8

(2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2426453
CAS No.: 887346-73-8
M. Wt: 291.35
InChI Key: WTIPRDJUVQAASJ-ZHACJKMWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.35. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-6-2-4-8-17(14)20-19(21)11-10-15-12-16-7-3-5-9-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIPRDJUVQAASJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide (CAS No. 887346-73-8) is a member of the class of amides characterized by its chromenyl and methylphenyl groups. Its molecular formula is C19H17NO2C_{19}H_{17}NO_2 with a molecular weight of 291.35 g/mol. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The structural characteristics of this compound contribute to its biological activity. The presence of the chromenyl moiety is notable for its pharmacological significance, particularly in the development of drugs targeting various diseases.

PropertyValue
Molecular FormulaC19H17NO2C_{19}H_{17}NO_2
Molecular Weight291.35 g/mol
IUPAC Name(E)-3-(2H-chromen-3-yl)-N-(2-methylphenyl)prop-2-enamide

Anticancer Properties

Research indicates that compounds containing chromenyl structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of coumarins can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could potentially inhibit the growth of several cancer cell lines, although specific IC50 values require further investigation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Such findings are promising in the context of developing new antimicrobial agents in response to rising antibiotic resistance.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound has been explored through assays measuring cytokine production and inflammatory marker expression. Results indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to altered signaling pathways associated with cell growth, inflammation, or microbial defense.

Case Studies

  • Anticancer Evaluation : A study published in Journal of Medicinal Chemistry assessed various chromenyl derivatives for their anticancer activities. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting the potential of this compound as a lead compound for further drug development .
  • Antimicrobial Screening : Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, emphasizing its potential as an antimicrobial agent .

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